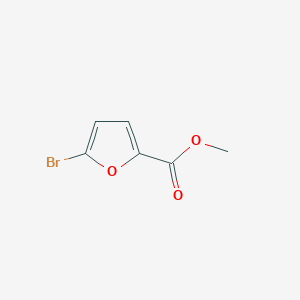

![molecular formula C7H5ClN2 B040424 6-氯咪唑并[1,2-a]吡啶 CAS No. 6188-25-6](/img/structure/B40424.png)

6-氯咪唑并[1,2-a]吡啶

描述

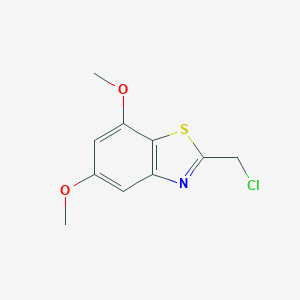

6-Chloroimidazo[1,2-a]pyridine is a pyridine derivative and can be used as a pharmaceutical intermediate . It has an empirical formula of C7H5ClN2 and a molecular weight of 152.58 .

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine consists of a fused ring system with a chlorine atom attached to the sixth carbon of the imidazo[1,2-a]pyridine ring .

Chemical Reactions Analysis

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a derivative of 6-Chloroimidazo[1,2-a]pyridine, has been used as a fluorescent probe for monitoring pH changes . The probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-a]pyridine is a solid compound . It has a density of 1.4±0.1 g/cm3 . Unfortunately, other specific physical and chemical properties like boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume were not available in the retrieved papers.

科学研究应用

Fluorescent Probing for pH Monitoring

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: , a derivative of 6-Chloroimidazo[1,2-a]pyridine, has been utilized as a fluorescent probe for monitoring pH changes in biological systems. This compound exhibits high selectivity and sensitivity, with excellent reversibility and a rapid response time, making it ideal for real-time imaging of pH fluctuations in cellular environments .

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in pharmaceutical synthesis. Its structural properties allow for the creation of various pharmacologically active molecules, contributing to the development of new medications and therapeutic agents .

Organic Synthesis

As an organic chemical synthesis intermediate, 6-Chloroimidazo[1,2-a]pyridine is employed in the construction of complex organic molecules. Its reactivity facilitates the formation of diverse chemical structures, which can be further used in medicinal chemistry and material science .

Biological and Pharmacological Activities

Due to its nitrogen bridgehead heterocycle structure, 6-Chloroimidazo[1,2-a]pyridine exhibits extensive biological and pharmacological activities. It’s often used in biochemistry research to explore new treatments and understand biological mechanisms .

Development of Fluorescent Imaging

The compound’s optical properties make it suitable for designing fluorescent probes. These probes are crucial in biomedical science and biology for non-invasive, highly sensitive, and selective imaging applications .

Chemical Sensing

6-Chloroimidazo[1,2-a]pyridine-based probes have been synthesized to detect various ions and molecules due to their excellent optical properties. They are particularly useful in environmental monitoring and diagnostics .

作用机制

While specific mechanisms of action for 6-Chloroimidazo[1,2-a]pyridine are not available in the retrieved papers, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including their use in detecting Cu2+, Hg2+, SO2, and pH due to their excellent optical properties .

安全和危害

6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

未来方向

The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.

属性

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGYCZJSVFGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377406 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-a]pyridine | |

CAS RN |

6188-25-6 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 6-chloroimidazo[1,2-a]pyridine and its derivatives?

A1: Several synthetic approaches have been explored for 6-chloroimidazo[1,2-a]pyridine and its derivatives. One method involves reacting 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal to form an intermediate, (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine. This intermediate is then reacted with bromoacetonitrile under basic conditions to yield 6-chloroimidazo[1,2-a]pyridine-3-formonitrile. [] Another method utilizes palladium(0)-catalyzed C-H alkenylation to directly functionalize 6-chloroimidazo[1,2-a]pyridines with bromoalkenes, resulting in 3-alkenylimidazo[1,2-a]pyridines. [] This method offers a direct route to diversely substituted derivatives.

Q2: Can the 6-chloro substituent on the imidazo[1,2-a]pyridine scaffold be further functionalized?

A2: Yes, research has demonstrated the successful functionalization of the 6-chloro substituent. For instance, Suzuki cross-coupling reactions have been employed to introduce various aryl groups to the 6-position of 6-chloroimidazo[1,2-a]pyridine. [] This versatility in functionalization expands the possibilities for creating a library of compounds with tailored properties.

Q3: Are there any reported applications of 6-chloroimidazo[1,2-a]pyridine derivatives as fluorescent probes?

A3: While the provided research papers don't explicitly delve into applications as fluorescent probes, a related study highlights the potential of a 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivative for pH sensing. [] This suggests that the unique electronic properties of this scaffold could be exploited for developing fluorescent probes for various applications.

Q4: What are the advantages of using microwave-assisted synthesis in the context of 6-chloroimidazo[1,2-a]pyridine synthesis?

A4: Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and improve yields in organic synthesis, including reactions involving 6-chloroimidazo[1,2-a]pyridine. Specifically, palladium(0)-catalyzed C3 alkenylation of imidazo[1,2-a]pyridines benefited from microwave irradiation, leading to shorter reaction times and higher product yields compared to conventional heating methods. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)